molecular formula C15H13ClN2O2S B2855251 1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-57-5

1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2855251
CAS RN: 886923-57-5
M. Wt: 320.79
InChI Key: UZRMYVWVEHQXHA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances. An emphasis has been placed on the bonds constructed during the formation of the imidazole . The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids .


Molecular Structure Analysis

Among the two nitrogen atoms in an imidazole ring, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine type nitrogen atom . The imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .


Chemical Reactions Analysis

Imidazole compounds have been found to have unique optical properties, and their applications have attracted more and more attention in optical analysis . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Imidazole compounds have unique optical properties, and their applications have attracted more and more attention in optical analysis, including fluorescence probe, colorimetric probe, electrochemiluminescence sensor, fiber optical sensor, surface plasmon resonance, etc .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for anti-cancer drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole. One area of research could focus on understanding its mechanism of action in more detail. This would help to optimize its use as an anti-cancer agent. Another area of research could focus on developing derivatives of this compound that have improved efficacy and fewer side effects. Finally, research could focus on testing the compound in animal models to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves the reaction of 3-chlorobenzylamine with 2-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as EDC or DCC. The reaction is carried out in an organic solvent such as DMF or DMSO at room temperature. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole has been studied for its potential applications in various scientific fields. One of the major areas of research has been its use as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRMYVWVEHQXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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